molecular formula C24H23ClN6O B11229060 1-(4-{4-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}phenyl)ethanone

1-(4-{4-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}phenyl)ethanone

Cat. No.: B11229060
M. Wt: 446.9 g/mol
InChI Key: GLFRRQAHBPELIC-UHFFFAOYSA-N
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Description

1-(4-{4-[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core.

Preparation Methods

The synthesis of 1-(4-{4-[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE involves multiple steps:

Chemical Reactions Analysis

1-(4-{4-[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

1-(4-{4-[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-{4-[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE involves inhibition of the CDK2/cyclin A2 complex. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, preventing phosphorylation of downstream targets necessary for cell cycle progression .

Comparison with Similar Compounds

1-(4-{4-[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE is unique due to its specific substitution pattern and its potent inhibitory activity against CDK2. Similar compounds include:

Properties

Molecular Formula

C24H23ClN6O

Molecular Weight

446.9 g/mol

IUPAC Name

1-[4-[4-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]phenyl]ethanone

InChI

InChI=1S/C24H23ClN6O/c1-16-3-6-19(25)13-22(16)31-24-21(14-28-31)23(26-15-27-24)30-11-9-29(10-12-30)20-7-4-18(5-8-20)17(2)32/h3-8,13-15H,9-12H2,1-2H3

InChI Key

GLFRRQAHBPELIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)C(=O)C

Origin of Product

United States

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